(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring and a pyrazole moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active compounds. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in drug discovery and development.
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a boronic acid due to the presence of the boron atom bonded to a hydroxyl group, which is characteristic of this class of compounds.
The synthesis of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. The use of catalysts, such as palladium complexes, is often essential for enhancing reaction efficiency and selectivity.
The molecular formula for (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is , with a molecular weight of approximately 203.01 g/mol. The structure features:
The compound's InChI key is provided for identification: InChI=1S/C9H10BN3O2/c1-11(12)10(13)9-6-5-8(14)7(9)4-3-2/h5-7,12-13H,2-4H2,1H3
. This structural information facilitates further research and application in chemical databases.
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by factors such as pH and the presence of other functional groups. Optimizing these conditions is crucial for achieving desired reaction outcomes.
The mechanism of action for (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily revolves around its interaction with biological targets:
Research indicates that compounds similar to (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid show promise in treating conditions such as schizophrenia and Alzheimer's disease due to their modulatory effects on neurotransmission.
Key physical properties include:
Chemical properties include:
Relevant data suggests that handling precautions should be observed due to potential irritant properties associated with boronic acids .
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has several significant applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: